molecular formula C7H11N3O B2551104 4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202461-02-5

4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2551104
CAS No.: 2202461-02-5
M. Wt: 153.185
InChI Key: LDRYOMGVIFNIFA-UHFFFAOYSA-N
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Description

4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.185. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The study of crystal and molecular structures of triazole derivatives, including those related to "4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one," provides insights into their supramolecular assembly and electron distribution within the molecule. For example, the molecule 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole exhibits significant π-electron delocalization within the triazole ring, forming supramolecular chains through N–H···N hydrogen bonding (Boechat et al., 2010). Similarly, the crystal structures of derivatives like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole reveal non-planar arrangements and interactions such as N–O···π(imidazole), indicating diverse structural behaviors and potential for material applications (Boechat et al., 2016).

Synthesis and Functionalization

The synthesis of triazole derivatives, including "this compound," and their functionalization is a crucial area of research. Novel methods for synthesizing such derivatives offer pathways to new materials and biologically active compounds. For instance, synthesis techniques have been developed for creating 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with potential in vitro antioxidant activities, showcasing the versatility of these compounds in medicinal chemistry and material science (Yüksek et al., 2015).

Antimicrobial and Cytotoxic Activities

Investigations into the antimicrobial and cytotoxic activities of 1,2,4-triazole derivatives underscore the pharmaceutical and medicinal relevance of these compounds. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown promising results against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

The application of 4H-1,2,4-triazole derivatives in corrosion inhibition, particularly for protecting mild steel surfaces in acidic environments, demonstrates the industrial significance of these compounds. Studies have shown that certain triazole derivatives effectively prevent corrosion, offering insights into the design of more efficient and environmentally friendly corrosion inhibitors (Bentiss et al., 2007).

Properties

IUPAC Name

4-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-8-9-7(11)10(5)4-6-2-3-6/h6H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRYOMGVIFNIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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